2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Medicinal Chemistry Structure-Activity Relationship Isomer Discrimination

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0), also referred to as 2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid, is a synthetic small molecule (C19H20N2O4, MW 340.37 g/mol) belonging to the class of bis-amide-substituted benzoic acids. It is supplied as a research-grade intermediate with a certified purity of 95%.

Molecular Formula C19H20N2O4
Molecular Weight 340.4g/mol
CAS No. 940480-40-0
Cat. No. B354596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid
CAS940480-40-0
Molecular FormulaC19H20N2O4
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
InChIKeyIALLGVWYLYXUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0): A Structurally Distinct Meta-Substituted Benzamide Building Block


2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0), also referred to as 2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid, is a synthetic small molecule (C19H20N2O4, MW 340.37 g/mol) belonging to the class of bis-amide-substituted benzoic acids. It is supplied as a research-grade intermediate with a certified purity of 95% [1]. The compound features a benzoic acid core linked via a carboxamide bridge to a meta-substituted aniline ring bearing a sec-butyl urea moiety, a substitution pattern that distinguishes it from its para-substituted isomer .

Why Generic Substitution of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0) Risks Altered Target Engagement


In the absence of direct head-to-head pharmacological comparisons, the meta-substitution pattern of 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid creates a distinct spatial orientation and hydrogen-bonding profile compared to its para-substituted regioisomer . Because the amide bridges and the sec-butyl urea group are positioned differently on the central aromatic ring, the three-dimensional presentation of key pharmacophoric elements can diverge significantly, potentially leading to different binding affinities, selectivity profiles, and physicochemical properties. Simple replacement with a para-isomer or other benzoic acid derivatives without accounting for this regiochemical difference could therefore compromise experimental reproducibility and structure-activity relationships.

Quantitative Differentiation Evidence for 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0)


Regioisomeric Distinction: Meta- vs. Para-Substitution Alters Predicted Molecular Topology

The target compound is the meta-substituted regioisomer, whereas the para-substituted analog (2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acid) is also commercially available. The InChI Keys differ: IALLGVWYLYXUCT-UHFFFAOYSA-N (meta) vs. KNEGVRQYNSQQCA-UHFFFAOYSA-N (para) [1]. This difference results in distinct spatial arrangements of the benzoic acid and sec-butyl urea groups, which can lead to divergent binding modes when engaging protein targets that rely on precise pharmacophore geometry.

Medicinal Chemistry Structure-Activity Relationship Isomer Discrimination

Certified Purity: 95% Assay Enables Reproducible Downstream Chemistry

The compound is supplied with a minimum purity of 95% as certified by the vendor AKSci . While the para isomer is also available from Sigma-Aldrich, a direct purity comparison is not feasible as the latter's lot-specific purity is not disclosed online. Nonetheless, a defined purity specification ensures that researchers can expect consistent performance in coupling reactions and biological assays, reducing batch-to-batch variability.

Chemical Synthesis Quality Control Reproducibility

Molecular Identity Verification: Unique MDL Number and Predicted Boiling Point

The compound is assigned MDL Number MFCD09439098 and has a predicted boiling point of 501.0±35.0 °C . These identifiers enable unambiguous registration in electronic lab notebooks and inventory systems, distinguishing it from closely related analogs that share the same molecular formula but possess different MDL numbers or physical properties.

Chemical Identification Analytical Chemistry Database Registration

Recommended Procurement Scenarios for 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940480-40-0)


Regiochemical Probe in Structure-Activity Relationship (SAR) Studies

When exploring the impact of meta-substitution on target binding, this compound serves as a defined regioisomer that complements its para analog. Its unique InChI Key and spatial orientation allow medicinal chemists to directly compare the biological consequences of moving the sec-butyl urea group from the para to the meta position, providing a clearer understanding of pharmacophoric requirements .

Building Block for Amide Coupling and Library Synthesis

The free benzoic acid group permits direct activation (e.g., via HATU, EDCI) for amide bond formation with amines, making it a versatile intermediate for generating compound libraries. The documented 95% purity ensures reliable coupling yields and minimizes purification challenges, supporting its use in parallel synthesis and medicinal chemistry campaigns .

Reference Standard for Analytical Method Development

With its distinct MDL number (MFCD09439098) and predicted boiling point, the compound can serve as a retention-time marker or system suitability standard in HPLC and LC-MS methods. Its unique identifiers facilitate unambiguous method validation when distinguishing between isomeric impurities in reaction mixtures .

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